molecular formula C16H11NO4 B11844578 4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 656234-38-7

4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B11844578
CAS No.: 656234-38-7
M. Wt: 281.26 g/mol
InChI Key: ZPIHPQFEEIPBFO-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an isoquinolinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through various reactions including alkylation and cyclization . The isoquinolinone core is then constructed through a series of condensation and cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific combination of the benzo[d][1,3]dioxole and isoquinolinone structures, which confer distinct chemical and biological properties.

Properties

CAS No.

656234-38-7

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C16H11NO4/c18-12-3-1-2-10-15(12)11(7-17-16(10)19)9-4-5-13-14(6-9)21-8-20-13/h1-7,18H,8H2,(H,17,19)

InChI Key

ZPIHPQFEEIPBFO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O

Origin of Product

United States

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